![molecular formula C20H15N3OS B4438796 2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B4438796.png)
2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide
Overview
Description
2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
While the mechanism of action of 2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide is well understood, there may be other molecular targets that contribute to its therapeutic effects.
4. New indications: 2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide has shown promise in the treatment of autoimmune diseases, but it may also have potential in other areas of medicine, such as cancer and infectious diseases.
In conclusion, 2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide is a potent and selective inhibitor of JAK3 that has shown promise as a treatment for autoimmune diseases. Its mechanism of action has been well characterized, but further research is needed to fully understand its safety and efficacy. 2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide has also shown potential as a tool for studying the molecular mechanisms of autoimmune diseases and may have applications in other areas of medicine.
Advantages and Limitations for Lab Experiments
2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in the immune response. It has been used in a variety of in vitro and in vivo experiments to investigate the molecular mechanisms of autoimmune diseases. However, its use is limited by its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several areas of research that could benefit from further investigation of 2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide. These include:
1. Combination therapy: 2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide has been shown to be effective as a monotherapy for autoimmune diseases, but it may be more effective in combination with other drugs that target different aspects of the immune response.
2. Safety and toxicity: Further studies are needed to fully understand the long-term effects of 2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide on the immune system and other organ systems.
3.
Scientific Research Applications
2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide has been extensively studied in preclinical and clinical trials as a potential treatment for autoimmune diseases. It has been shown to inhibit the activity of JAK3, which plays a key role in the immune response. By blocking JAK3, 2-[(2-cyanophenyl)thio]-N-(4-methyl-2-pyridinyl)benzamide can reduce inflammation and prevent the destruction of healthy tissue.
properties
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-(4-methylpyridin-2-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-14-10-11-22-19(12-14)23-20(24)16-7-3-5-9-18(16)25-17-8-4-2-6-15(17)13-21/h2-12H,1H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMARSVOEYFFWRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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